molecular formula C22H21NO3 B12476586 6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B12476586
M. Wt: 347.4 g/mol
InChI Key: DAEMEIRIVJIXLG-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tetrahydroindole core substituted with a 3,4-dimethoxyphenyl group and a phenyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the Povarov reaction, which is a cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene. The reaction conditions often involve the use of acidic catalysts and solvents such as ethanol or acetic acid. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the tetrahydroindole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can interact with DNA or proteins, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific substitution pattern on the tetrahydroindole core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-phenyl-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C22H21NO3/c1-25-20-9-8-15(12-21(20)26-2)16-10-18-22(19(24)11-16)17(13-23-18)14-6-4-3-5-7-14/h3-9,12-13,16,23H,10-11H2,1-2H3

InChI Key

DAEMEIRIVJIXLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=O)C2)C(=CN3)C4=CC=CC=C4)OC

Origin of Product

United States

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